molecular formula C7H12N2O4S B1451588 4-Methylbenzene-1,2-diamine sulfate CAS No. 1084893-43-5

4-Methylbenzene-1,2-diamine sulfate

Cat. No.: B1451588
CAS No.: 1084893-43-5
M. Wt: 220.25 g/mol
InChI Key: YWXGAXXOGWBQNN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Methylbenzene-1,2-diamine sulfate plays a significant role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with various enzymes and proteins, including oxidoreductases and transferases, which facilitate its incorporation into larger molecular structures. The compound’s amino groups allow it to form stable complexes with metal ions, enhancing its reactivity in biochemical processes. Additionally, this compound can undergo oxidation and reduction reactions, contributing to its versatility in biochemical applications .

Cellular Effects

This compound has been shown to influence various cellular processes. In macrophages, it inhibits the production of nitric oxide (NO) by down-regulating the expression of inducible nitric oxide synthase (iNOS). This effect is mediated through the inhibition of nuclear factor-kappa B (NF-κB) activation, which is a key regulator of inflammatory responses. By modulating NO production, this compound can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the transcription of pro-inflammatory genes. Additionally, this compound can act as an enzyme inhibitor, blocking the catalytic activity of iNOS and other enzymes involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air. Long-term studies have shown that its inhibitory effects on NO production and NF-κB activation persist over extended periods, indicating sustained activity. The compound’s stability and efficacy may decrease with prolonged exposure to environmental factors .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it effectively inhibits NO production and reduces inflammation without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species (ROS) and disrupt cellular homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to sulfur metabolism. It can be metabolized by sulfatases and sulfonatases, which catalyze the desulfonation of the compound, releasing sulfate ions. This process is essential for the compound’s detoxification and excretion. Additionally, this compound can participate in oxidation-reduction reactions, contributing to its metabolic versatility .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its affinity for specific cellular compartments, such as the cytoplasm and mitochondria. This localization is crucial for its biochemical activity and interactions with target biomolecules .

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its biochemical effects. The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments. In the cytoplasm, it interacts with enzymes and proteins involved in metabolic processes, while in the mitochondria, it can influence cellular respiration and energy production .

Preparation Methods

4-Methylbenzene-1,2-diamine sulfate can be synthesized by reacting 4-methylaniline with sulfuric acid. The process involves dissolving 4-methylaniline in a suitable solvent, followed by the slow addition of concentrated sulfuric acid. The resulting mixture is then crystallized by cooling to obtain pure this compound . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methylbenzene-1,2-diamine sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Major products formed from these reactions include quinones, hydrazobenzenes, and substituted aromatic compounds .

Scientific Research Applications

4-Methylbenzene-1,2-diamine sulfate has several scientific research applications:

Comparison with Similar Compounds

4-Methylbenzene-1,2-diamine sulfate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its sulfate group, which enhances its solubility and reactivity in certain chemical reactions.

Properties

IUPAC Name

4-methylbenzene-1,2-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.H2O4S/c1-5-2-3-6(8)7(9)4-5;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXGAXXOGWBQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668255
Record name Sulfuric acid--4-methylbenzene-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084893-43-5
Record name Sulfuric acid--4-methylbenzene-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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